molecular formula C8H8N2O B171861 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 116212-46-5

6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No. B171861
CAS RN: 116212-46-5
M. Wt: 148.16 g/mol
InChI Key: ZLKWLYKVKAVOMD-UHFFFAOYSA-N
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Description

“6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” is a chemical compound with the molecular formula C8H8N2O . It is also known by its CAS number 116212-46-5 .


Molecular Structure Analysis

The molecular structure of “6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 148.16 g/mol . The InChI code is 1S/C8H8N2O/c1-10-5-3-6-2-4-9-7(6)8(10)11/h2-5,9H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” include a molecular weight of 148.16 g/mol, XLogP3-AA of 0.6, hydrogen bond donor count of 1, hydrogen bond acceptor count of 1, and rotatable bond count of 0 . The compound has a topological polar surface area of 36.1 Ų .

Scientific Research Applications

Bromodomain Inhibitor

The compound has been identified as a ligand-efficient nonselective bromodomain inhibitor . Bromodomains are protein domains that recognize acetylated lysine residues, such as those on the N-terminal tails of histones. This recognition is often a crucial part of epigenetic regulation. The compound’s ability to inhibit bromodomains can be used to explore the biology of individual bromodomain proteins .

Drug Metabolism and Pharmacokinetics (DMPK) Properties

The compound has been used in the development of novel BET bromodomain inhibitors with excellent potency and DMPK properties . BET bromodomains are a family of bromodomains that have been implicated in cancer, inflammation, and other diseases. The compound’s favorable DMPK properties make it a promising candidate for drug development .

Protein Binding Studies

The compound has been used in protein binding studies, specifically with the BRD9 protein . BRD9 is a bromodomain-containing protein that plays a role in chromatin structure and transcription. The compound’s interaction with BRD9 can provide insights into the protein’s function and its role in disease .

Kinase Selectivity

Although not directly mentioned in the search results, compounds similar to “6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” have been used in studies related to kinase selectivity . Kinases are enzymes that play key roles in cell signaling pathways, and their dysregulation is often associated with diseases like cancer. The compound’s potential in kinase selectivity studies could be an interesting area for further research .

Chemical Synthesis

The compound’s unique structure makes it a useful building block in chemical synthesis . Its properties, such as its molecular weight and InChI code, are well-documented, making it a valuable resource for chemists .

RNA Binding Protein Studies

The compound has been used in studies involving RNA binding proteins . These proteins play crucial roles in various cellular processes, including transcription, RNA splicing, translation, and RNA stability. The compound’s interaction with these proteins can provide valuable insights into their functions .

Mechanism of Action

The mechanism of action of “6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” is not explicitly mentioned in the search results .

Safety and Hazards

The safety and hazards of “6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” are not fully evaluated, so it should be handled and stored with caution . The compound has hazard statements H302, H315, H319, H335, and precautionary statement P261 .

Future Directions

The future directions of “6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” are not explicitly mentioned in the search results .

properties

IUPAC Name

6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-5-3-6-2-4-9-7(6)8(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKWLYKVKAVOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the interaction between 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and BRD9?

A1: The research paper "[BRD9 in complex with Cpd1 (6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one)] []" investigates the binding of 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one to BRD9. This is significant because BRD9 is a protein belonging to the bromodomain family, which are epigenetic "reader" proteins. These proteins recognize and bind to acetylated lysine residues on histones, thereby influencing gene expression. Understanding how small molecules like 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one interact with BRD9 could provide valuable insights into developing novel therapeutic agents targeting epigenetic pathways, potentially for diseases like cancer where BRD9 is often dysregulated.

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